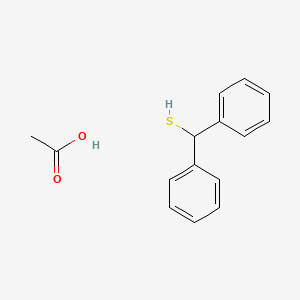

ジフェニルメタンチオール酢酸

説明

Diphenylmethanethiol acetate is a useful research compound. Its molecular formula is C15H16O2S and its molecular weight is 260.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diphenylmethanethiol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylmethanethiol acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 抗菌特性 最近の研究では、DPMは抗菌剤としての可能性を秘めていることが明らかになっています。DPMは、細菌や真菌の増殖を抑制する能力について調査されています。研究者たちは、より健康的な家畜を育成し、感染症を予防するために、動物飼料におけるDPMの応用を探求しています。

- がん研究 DPMは、がん治療に有望です。DPMのユニークな化学構造は、特定のがん細胞を標的とする魅力的な候補となっています。科学者たちは、腫瘍の増殖、アポトーシス、転移に対するDPMの影響を調査しています。今後の研究では、治療の可能性を最適化することを目指しています。

- DPMの特性は、材料科学において貴重なものです。研究者たちは、新規ポリマー、コーティング、機能性材料の創製など、有機合成の前駆体としてのDPMの利用を研究しています。DPMの反応性と安定性は、その汎用性に貢献しています .

- DPM誘導体は、興味深い発光特性を示します。科学者たちは、オプトエレクトロニクスデバイス、センサー、画像化剤におけるDPM誘導体の応用を探求しています。これらの材料は、蛍光ベースのアッセイと診断を強化することができます .

材料科学

有機合成

発光材料

金属キレート

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the cell .

Mode of Action

Diphenylmethanethiol Acetate, like other esters, can undergo a reaction known as Fischer esterification. This involves an acid-catalyzed reaction between a protonated form of a carboxylic acid and an alcohol to form an ester

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including the glyoxalase system and the ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

The compound’s molecular weight (24234) suggests that it may have suitable pharmacokinetic properties, as many drug-like molecules have molecular weights within a similar range .

Result of Action

Action Environment

Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .

生化学分析

Biochemical Properties

Diphenylmethanethiol acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it can form covalent bonds, leading to modifications in protein function. Additionally, Diphenylmethanethiol acetate can act as an acetylating agent, transferring its acetyl group to other molecules, thereby influencing their biochemical properties .

Cellular Effects

Diphenylmethanethiol acetate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of Diphenylmethanethiol acetate involves its ability to bind to specific biomolecules and modify their activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, Diphenylmethanethiol acetate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylmethanethiol acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diphenylmethanethiol acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Diphenylmethanethiol acetate has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of Diphenylmethanethiol acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, Diphenylmethanethiol acetate can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

Diphenylmethanethiol acetate is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and thiolases, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, Diphenylmethanethiol acetate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular physiology .

Subcellular Localization

Diphenylmethanethiol acetate exhibits specific subcellular localization patterns that are essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Diphenylmethanethiol acetate is a key factor in determining its biochemical and cellular effects .

特性

IUPAC Name |

acetic acid;diphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBXJQNEUMMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703314 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53392-47-5 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

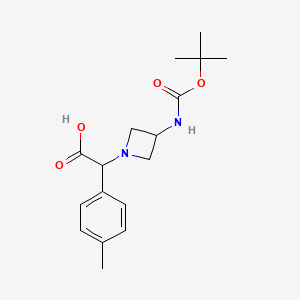

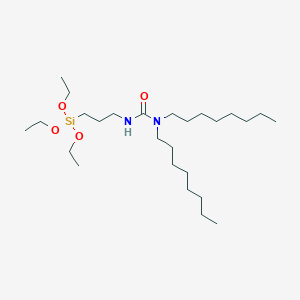

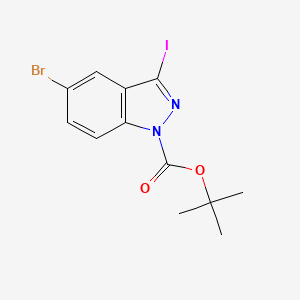

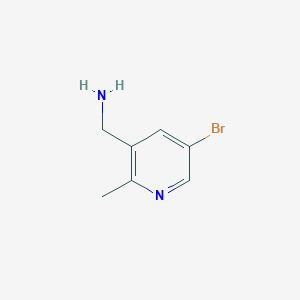

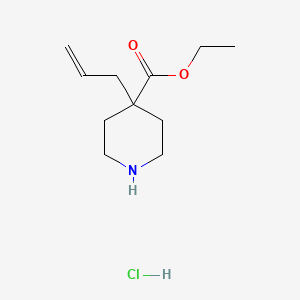

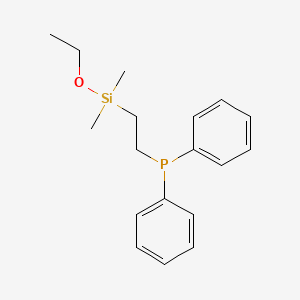

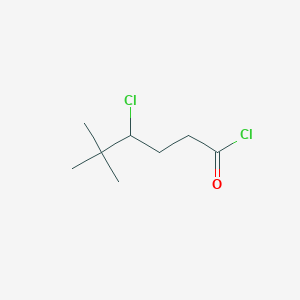

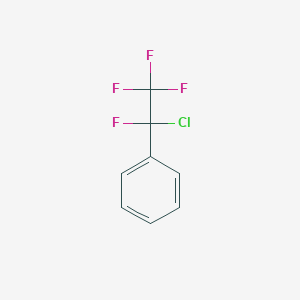

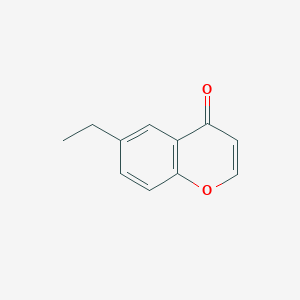

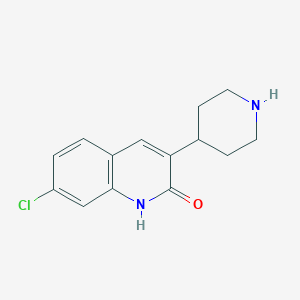

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B1504900.png)

![3-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-enoic acid](/img/structure/B1504914.png)

![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)